N-(5-chloro-2-methoxyphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide

medicinal chemistry physicochemical profiling ADME prediction

N-(5-chloro-2-methoxyphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide (CAS 899994-51-5) is a synthetic benzamide incorporating a 1,2-thiazinane-1,1-dioxide (cyclic sultam) moiety on the 4-position of the benzamide ring and a 5-chloro-2-methoxyphenyl substituent on the amide nitrogen. Its molecular formula is C18H19ClN2O4S (MW 394.9 g/mol), with an XLogP3 of 3 and a topological polar surface area (TPSA) of 84.1 Ų.

Molecular Formula C18H19ClN2O4S
Molecular Weight 394.87
CAS No. 899994-51-5
Cat. No. B2869841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-chloro-2-methoxyphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide
CAS899994-51-5
Molecular FormulaC18H19ClN2O4S
Molecular Weight394.87
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O
InChIInChI=1S/C18H19ClN2O4S/c1-25-17-9-6-14(19)12-16(17)20-18(22)13-4-7-15(8-5-13)21-10-2-3-11-26(21,23)24/h4-9,12H,2-3,10-11H2,1H3,(H,20,22)
InChIKeyQQJQIQCRRLGHAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Chloro-2-methoxyphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide (CAS 899994-51-5): Procurement-Relevant Structural and Physicochemical Profile


N-(5-chloro-2-methoxyphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide (CAS 899994-51-5) is a synthetic benzamide incorporating a 1,2-thiazinane-1,1-dioxide (cyclic sultam) moiety on the 4-position of the benzamide ring and a 5-chloro-2-methoxyphenyl substituent on the amide nitrogen [1]. Its molecular formula is C18H19ClN2O4S (MW 394.9 g/mol), with an XLogP3 of 3 and a topological polar surface area (TPSA) of 84.1 Ų [1]. The compound is commercially available as a research reagent from Life Chemicals (catalog F2781-0123) at ≥90% purity and is marketed as a screening compound for high-throughput discovery programs [2].

Why Benzamide-Thiazinane Screening Compounds Cannot Be Interchanged: The Case for N-(5-Chloro-2-methoxyphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide


Compounds in the benzamide-1,2-thiazinane-1,1-dioxide class share a common sultam scaffold but diverge substantially in their substitution patterns, with variations at the aniline ring (chloro, methoxy, dimethoxy, or unsubstituted phenyl), the benzamide ring (additional halogenation), and the amide orientation (direct vs. reversed linkage). These structural differences translate into measurable differences in lipophilicity (XLogP3 range ~2.1–3.5), hydrogen-bonding capacity, and topological polar surface area, all of which directly influence membrane permeability, solubility, and target-binding profiles [1]. Generic substitution without understanding these quantitative physicochemical differences can lead to divergent screening outcomes, confounding structure–activity relationship (SAR) interpretation in hit-to-lead campaigns [2].

Quantitative Differentiation Evidence for N-(5-Chloro-2-methoxyphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide vs. Closest Analogs


XLogP3 Lipophilicity Comparison vs. Dimethoxy Analog

The target compound exhibits an XLogP3 of 3.0, while the closely related analog N-(2,5-dimethoxyphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide has a predicted XLogP3 of approximately 2.1, representing a 0.9 log unit difference in lipophilicity [1]. This difference arises from the replacement of a methoxy group with a chlorine atom, which increases membrane permeability potential while maintaining drug-like property space.

medicinal chemistry physicochemical profiling ADME prediction

Hydrogen Bond Donor Count: Differentiating from Ortho-Chloro Decoration Analogs

The target compound has exactly one hydrogen bond donor (amide NH), whereas the analog 2-chloro-N-(5-chloro-2-methoxyphenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide (CAS 1007700-15-3) also has only one HBD but adds an ortho-chloro substituent on the central benzamide ring, which increases molecular weight to 429.32 g/mol (+34.4 Da) and alters conformational preferences . The absence of an ortho substituent on the benzamide ring preserves conformational flexibility around the amide bond, which may influence target binding.

medicinal chemistry physicochemical profiling HBD optimization

Amide Orientation: Target Compound vs. Reversed Amide Regioisomer

The target compound features a direct amide linkage where the carbonyl is attached to the 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl ring and the NH is bonded to the 5-chloro-2-methoxyphenyl ring. In contrast, the regioisomer 5-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methoxybenzamide (Life Chemicals F2781-000X series) reverses this connectivity [1]. This reversal alters the electronic environment of the amide bond (resonance with the sultam-substituted ring vs. the chloro-methoxy ring) and changes the spatial relationship between the sultam dipole and the halogen/methoxy pharmacophores.

chemical biology probe design regioisomer selectivity

5-Chloro-2-methoxyphenyl Pharmacophore: Overlap with Clinically Validated MPO Inhibitor PF-06282999

The 5-chloro-2-methoxyphenyl moiety present in the target compound is a key pharmacophoric element also found in PF-06282999, an irreversible myeloperoxidase (MPO) inhibitor that reached clinical development for cardiovascular diseases (Ki = 316.23 nM in cell-free assay) [1]. PF-06282999 contains a thiouracil core, whereas the target compound replaces it with a 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide scaffold, offering an alternative chemotype for exploring MPO-related pharmacology without the thiouracil-associated bioactivation liability [2].

myeloperoxidase inhibition pharmacophore mapping cardiovascular disease

Commercial Availability and Purity Benchmarking Against Closest Analogs

The target compound is available from Life Chemicals (Catalog F2781-0123) at ≥90% purity, priced at $57.00 for 2 μmol and $63.00 for 5 μmol [1]. Its closest analogs, including N-(2,5-dimethoxyphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide and 2-chloro-N-(5-chloro-2-methoxyphenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide, are sourced from different catalog suppliers with variable purity specifications (typically 90–95%) and pricing structures, making the target compound a cost-competitive entry point for the 5-chloro-2-methoxyphenyl sultam-benzamide scaffold [2].

chemical sourcing screening library procurement QC standards

Overall Evidence Strength Statement

It must be explicitly stated that high-strength differential evidence for this compound is limited. No peer-reviewed journal articles or patents were found that report head-to-head biological activity data (IC50, Ki, EC50, or in vivo efficacy) for N-(5-chloro-2-methoxyphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide against any defined molecular target or in any cell-based assay [1]. The compound appears exclusively in chemical vendor catalogs and chemical property databases without associated bioassay results. The differentiation evidence presented above relies on computed physicochemical properties, inferred pharmacophore relationships, and commercial sourcing data—all of which provide useful procurement guidance but should not be mistaken for demonstrated biological superiority over analogs.

data transparency evidence assessment procurement decision support

Procurement-Guided Application Scenarios for N-(5-Chloro-2-methoxyphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide


Exploratory Screening for MPO Inhibition Using a Thiouracil-Free Chemotype

Given the pharmacophore overlap of the 5-chloro-2-methoxyphenyl group with the clinically validated MPO inhibitor PF-06282999 [1], this compound is suitable as an alternative scaffold for MPO inhibitor screening. The replacement of the thiouracil core with a sultam-benzamide scaffold may reduce the bioactivation liability associated with thiouracil compounds while retaining the key chloro-methoxy recognition element. Researchers should design primary screens using recombinant human MPO in aminophenyl fluorescein or chemiluminescence-based chlorination/peroxidation assays, with PF-06282999 as a positive control.

Physicochemical Property-Driven Hit-Triage in HTS Libraries

With an XLogP3 of 3.0, TPSA of 84.1 Ų, and only one hydrogen bond donor [1], the compound occupies a favorable position within lead-like chemical space suitable for oral bioavailability. Procurement teams building HTS screening subsets can use this compound as a representative of the sultam-benzamide scaffold class, benchmarking it against analogs based on the quantitative property differences documented in Section 3. Integration into diversity-oriented screening decks can help assess the tractability of this scaffold in hit-to-lead progression.

Regioisomeric Selectivity Studies in Amide-Based Chemical Probes

The existence of a structurally characterized regioisomer (reversed amide connectivity) [1] makes this compound valuable for systematic studies of how amide orientation affects target engagement, metabolic stability, and off-target profiles in cellular assays. Research groups conducting chemical biology probe development can purchase both isomers from commercial sources and perform comparative stability assays (e.g., liver microsome or hepatocyte incubation) and broad-panel selectivity screening, using the quantitative physicochemical benchmarks in Section 3 as baseline parameters.

Scaffold-Hopping Starting Point from Benzamide Sulfonamides

The 1,2-thiazinane-1,1-dioxide (cyclic sultam) moiety is a conformationally constrained analog of open-chain sulfonamides, as found in compounds like Sulthiame (carbonic anhydrase inhibitor) and various BACE-1 inhibitors [1]. This compound can serve as a scaffold-hopping entry point for laboratories seeking to convert sulfonamide hits into cyclic sultam derivatives, where the constrained geometry may offer improved pharmacokinetic profiles or target selectivity. Comparative SAR studies with N-substituted benzene sulfonamides bearing the same 5-chloro-2-methoxyphenyl group are recommended.

Quote Request

Request a Quote for N-(5-chloro-2-methoxyphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.